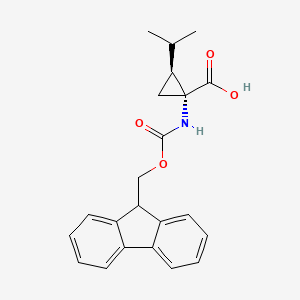

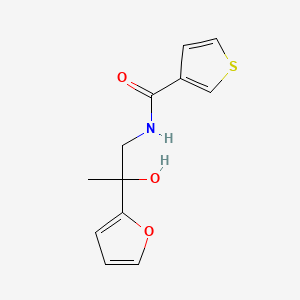

N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide” is a compound that contains a thiophene and a furan ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Furan is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains a carboxamide group, which is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a thiophene ring and a furan ring connected by a 2-hydroxypropyl chain, with a carboxamide group attached to the thiophene ring. The presence of these rings may influence the compound’s chemical behavior and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group in this compound) can influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have synthesized novel furan derivatives with antibacterial properties . These compounds exhibit activity against both gram-positive and gram-negative bacteria, making them potential candidates for combating microbial resistance.

- Furan-containing compounds have demonstrated antifungal activity. For instance, some derivatives inhibit the growth of yeast-like fungi, including Candida albicans . Investigating the specific mechanisms underlying this antifungal effect could lead to valuable insights for drug development.

- Theoretical and molecular mechanistic studies have explored the cytotoxic effects of furan derivatives. Chalcones containing furan moieties exhibit different cytotoxic effects against lung carcinoma cells . Understanding their interactions with cellular components can guide further research.

- Since our compound combines furan and thiophene, it’s essential to consider the broader class of thiophene-based analogs. These compounds have fascinated scientists as potential biologically active agents. Researchers have explored their role in improving advanced compounds with diverse biological effects .

- Investigating the crystal structure of our compound can provide valuable information about its three-dimensional arrangement. Researchers often use X-ray crystallography to determine precise molecular structures, aiding in drug design and optimization .

- Beyond antibacterial and antifungal properties, furan derivatives have been investigated for various other therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer effects . Further studies could uncover additional applications.

Antibacterial Activity

Antifungal Properties

Cytotoxic Effects

Biological Effects of Thiophene Derivatives

Crystal Structure Determination

Other Therapeutic Applications

作用機序

Target of Action

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a furan derivative . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have been used in the creation of numerous innovative antibacterial agents . .

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-12(15,10-3-2-5-16-10)8-13-11(14)9-4-6-17-7-9/h2-7,15H,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXMNQDXUFKGNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)

![2-(ethylthio)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2752721.png)